REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][N:11]=C=O)[CH2:5]1)=C=O.[N:14]([CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][N:24]=C=O)[CH2:19][CH2:18]1)=C=O>>[NH2:1][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][NH2:11])[CH2:5]1.[NH2:14][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH2:24])[CH2:19][CH2:18]1
|
Name
|
mixture
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3-isocyanatocyclohexyl) methylisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CCC1)CN=C=O
|
Name
|
(4-isocyanatocyclohexyl)methylisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CCC(CC1)CN=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask similar to that used in Example 12, there
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(CCC1)CN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][N:11]=C=O)[CH2:5]1)=C=O.[N:14]([CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][N:24]=C=O)[CH2:19][CH2:18]1)=C=O>>[NH2:1][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][NH2:11])[CH2:5]1.[NH2:14][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH2:24])[CH2:19][CH2:18]1
|
Name
|
mixture
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3-isocyanatocyclohexyl) methylisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CCC1)CN=C=O
|
Name
|
(4-isocyanatocyclohexyl)methylisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CCC(CC1)CN=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask similar to that used in Example 12, there
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(CCC1)CN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |